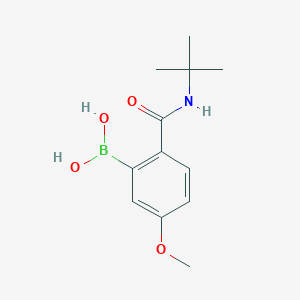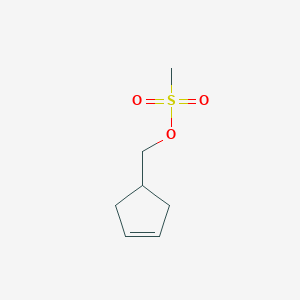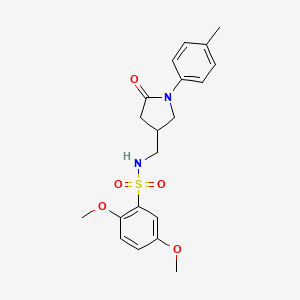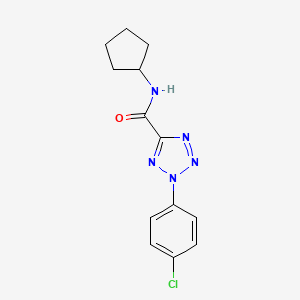![molecular formula C23H31N3O4 B2382949 2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 1049396-13-5](/img/structure/B2382949.png)
2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide, also known as TPN-10, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. TPN-10 belongs to the family of benzamide derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Anticonvulsant Activity : A study on benzamides, including compounds with trimethoxybenzamide structures, reported anticonvulsant activities. These compounds were evaluated using the maximal electroshock (MES) and pentylenetetrazol (MET) screens, showing potency comparable or superior to phenytoin (Mussoi et al., 1996).
- Anticancer Properties : Research on novel benzoyl-dihydropyrimidine derivatives with trimethoxybenzoyl structures revealed antitumor activities against cancer stem cells. These compounds exhibited significant in vitro anti-proliferative effects and inhibited tumor growth in LOVO xenograft models (Bhat et al., 2016).
- Antimicrobial and Antitubercular Effects : Studies on benzoxazole derivatives and piperazine derivatives highlighted promising antimicrobial activities against various bacterial strains and significant anti-tubercular activity against Mycobacterium tuberculosis, suggesting their potential as therapeutic agents in treating infectious diseases (Temiz-Arpaci et al., 2021); (Nimbalkar et al., 2018).
Chemical Synthesis and Characterization
- Synthesis Techniques : Several papers discuss the synthesis and characterization of compounds with structures similar to "2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide", employing methods such as microwave irradiations, Staudinger reactions, and green chemistry approaches. These studies provide insights into efficient synthesis routes and highlight the structural features critical for biological activity (Ighilahriz-Boubchir et al., 2017).
Propiedades
IUPAC Name |
2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-28-20-11-10-19(21(29-2)22(20)30-3)23(27)24-12-7-13-25-14-16-26(17-15-25)18-8-5-4-6-9-18/h4-6,8-11H,7,12-17H2,1-3H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWHDTGTNRHZIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2382866.png)
![(5Z)-3-(2-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2382868.png)


![2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2382875.png)


![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2382880.png)
![3-(4-fluorophenyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2382881.png)
![1-(4-Hydroxypiperidin-1-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone](/img/structure/B2382882.png)
![{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid](/img/structure/B2382883.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2382885.png)
![N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2382886.png)
